REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]2[CH:28]=[CH:27][C:21]3[O:22][C:23]([F:26])([F:25])[O:24][C:20]=3[CH:19]=2)[CH2:13][CH2:12]1)=[O:10].[ClH:29]>C(O)C>[ClH:1].[ClH:29].[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]2[CH:28]=[CH:27][C:21]3[O:22][C:23]([F:26])([F:25])[O:24][C:20]=3[CH:19]=2)[CH2:13][CH2:12]1)=[O:10] |f:3.4.5|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OC(O2)(F)F)C=C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo, ethanol (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting white solid was rinsed with cold ethanol (25 mL)
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=C(C=NC=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OC(O2)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |